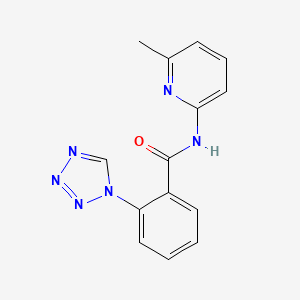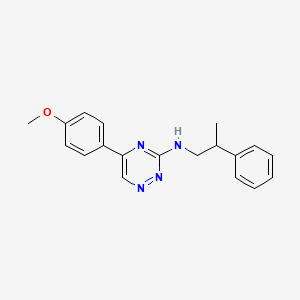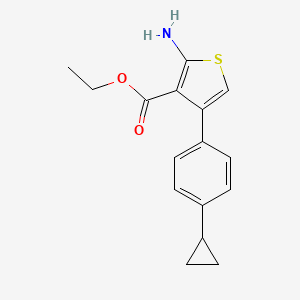
1,1,1-trifluoro-5-(trimethylsilyl)-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-trifluoro-5-(trimethylsilyl)-2-pentanol, also known as TIPS pentanol, is a fluorinated alcohol that has gained significant attention in scientific research due to its unique properties. This compound has a trifluoromethyl group, which imparts unique chemical and physical properties, making it useful in various applications.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-5-(trimethylsilyl)-2-pentanol pentanol has been used in various scientific research applications due to its unique properties. One of the significant applications of this compound pentanol is in the area of organic synthesis. This compound pentanol has been used as a chiral auxiliary in various organic reactions, including Diels-Alder reactions, Michael additions, and aldol reactions. This compound has also been used as a ligand in asymmetric catalysis, leading to the formation of chiral compounds.
Another significant application of this compound pentanol is in the area of medicinal chemistry. This compound has been used as a starting material for the synthesis of various biologically active compounds. For example, this compound pentanol has been used in the synthesis of antiviral agents and inhibitors of protein-protein interactions.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-5-(trimethylsilyl)-2-pentanol pentanol is not well understood. However, it has been suggested that the trifluoromethyl group in this compound pentanol plays a significant role in its biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more potent and longer-lasting in vivo.
Biochemical and Physiological Effects
This compound pentanol has been shown to exhibit various biochemical and physiological effects. For example, this compound pentanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, leading to improved cognitive function.
This compound pentanol has also been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1,1,1-trifluoro-5-(trimethylsilyl)-2-pentanol pentanol is its unique properties, which make it useful in various scientific research applications. This compound has a trifluoromethyl group, which imparts unique chemical and physical properties, making it useful in various organic reactions and as a ligand in asymmetric catalysis.
However, this compound pentanol also has some limitations in lab experiments. One of the limitations is its relatively low yield during synthesis. This low yield can make it challenging to produce large quantities of this compound pentanol for use in experiments. Additionally, this compound pentanol is relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,1,1-trifluoro-5-(trimethylsilyl)-2-pentanol pentanol in scientific research. One of the future directions is in the area of medicinal chemistry. This compound pentanol has been shown to be a useful starting material for the synthesis of various biologically active compounds. Further research can be conducted to explore the potential of this compound pentanol in the synthesis of novel therapeutic agents.
Another future direction is in the area of organic synthesis. This compound pentanol has been used as a chiral auxiliary in various organic reactions. Further research can be conducted to explore the potential of this compound pentanol as a chiral auxiliary in other organic reactions.
Conclusion
In conclusion, this compound pentanol is a fluorinated alcohol that has gained significant attention in scientific research due to its unique properties. This compound has a trifluoromethyl group, which imparts unique chemical and physical properties, making it useful in various applications. This compound pentanol has been used in various scientific research applications, including organic synthesis and medicinal chemistry. Further research can be conducted to explore the potential of this compound pentanol in these areas and other areas of scientific research.
Synthesemethoden
The synthesis of 1,1,1-trifluoro-5-(trimethylsilyl)-2-pentanol pentanol involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with trimethylsilyl chloride and lithium aluminum hydride. The reaction results in the formation of this compound pentanol with a yield of approximately 60%. This synthesis method is relatively simple and has been used in various studies to produce this compound pentanol.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-5-trimethylsilylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3OSi/c1-13(2,3)6-4-5-7(12)8(9,10)11/h7,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJSEVJPWLJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6090860.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6090868.png)
![ethyl {3-[(2-hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6090885.png)
![1-(4-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6090899.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6090916.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6090920.png)

![methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6090926.png)


![2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6090935.png)
![2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B6090937.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6090949.png)
